(S)-1-dodecyl-glycerol

Übersicht

Beschreibung

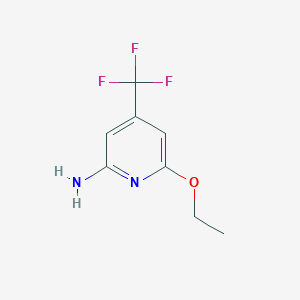

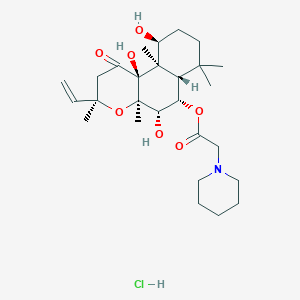

(S)-1-dodecyl-glycerol, also known as Dodecylglycerol (DDG), is a lipid molecule that has been extensively studied for its potential applications in scientific research. DDG is a synthetic analog of diacylglycerol (DAG), which is an important second messenger in signal transduction pathways. DDG has been found to have various biochemical and physiological effects, and its mechanism of action has been studied in detail.

Wirkmechanismus

DDG activates PKC by binding to its C1 domain, which is responsible for the binding of DAG. DDG has been found to have a higher affinity for the C1 domain of PKC than DAG, which results in the activation of PKC. DDG has also been found to activate PLC by binding to its C2 domain, which is responsible for the binding of phospholipids.

Biochemische Und Physiologische Effekte

DDG has been found to have various biochemical and physiological effects, including the activation of PKC and PLC, the modulation of ion channels, and the regulation of lipid metabolism. DDG has been found to modulate the activity of various ion channels such as voltage-gated calcium channels and potassium channels. DDG has also been found to regulate lipid metabolism by increasing the synthesis of phosphatidylcholine and decreasing the synthesis of triglycerides.

Vorteile Und Einschränkungen Für Laborexperimente

DDG has several advantages for lab experiments, including its ability to activate PKC and PLC, its stability, and its ease of synthesis. However, DDG also has some limitations, including its potential toxicity and its low solubility in water.

Zukünftige Richtungen

There are several future directions for research on DDG, including the development of new synthetic methods for DDG, the identification of new targets for DDG, and the investigation of the potential therapeutic applications of DDG. DDG has been found to have potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Further research is needed to explore the potential of DDG as a therapeutic agent.

Conclusion:

In conclusion, DDG is a synthetic analog of DAG that has been extensively studied for its potential applications in scientific research. DDG has been found to activate PKC and PLC, modulate ion channels, and regulate lipid metabolism. DDG has several advantages for lab experiments, including its ability to activate PKC and PLC, its stability, and its ease of synthesis. However, DDG also has some limitations, including its potential toxicity and its low solubility in water. There are several future directions for research on DDG, including the development of new synthetic methods, the identification of new targets, and the investigation of potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

DDG has been used in various scientific research applications, including the study of signal transduction pathways, protein kinase C (PKC) activation, and lipid metabolism. DDG has been found to activate PKC, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. DDG has also been used to study the activation of phospholipase C (PLC), which is involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol triphosphate (IP3) and DAG.

Eigenschaften

CAS-Nummer |

99651-65-7 |

|---|---|

Produktname |

(S)-1-dodecyl-glycerol |

Molekularformel |

C15H32O3 |

Molekulargewicht |

260.41 g/mol |

IUPAC-Name |

(2S)-3-dodecoxypropane-1,2-diol |

InChI |

InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m0/s1 |

InChI-Schlüssel |

GBXRUYNQDDTQQS-HNNXBMFYSA-N |

Isomerische SMILES |

CCCCCCCCCCCCOC[C@H](CO)O |

SMILES |

CCCCCCCCCCCCOCC(CO)O |

Kanonische SMILES |

CCCCCCCCCCCCOCC(CO)O |

Synonyme |

(S)-3-(Dodecyloxy)-1,2-propanediol; (S)-3-(Dodecyloxy)propane-1,2-diol; 1-Dodecyl-sn-glycerol |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

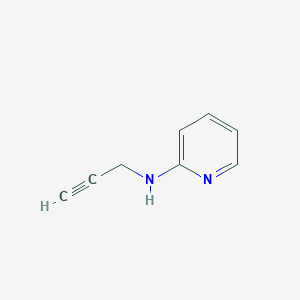

![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)

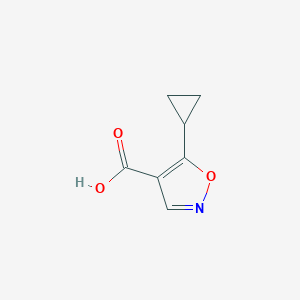

![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)

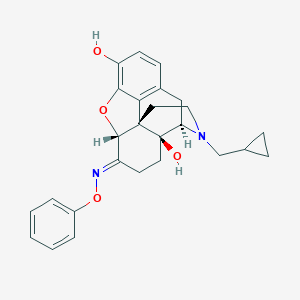

![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)